molecular formula C18H16Cl2N4OS2 B2749157 N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216760-49-4

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2749157
CAS No.: 1216760-49-4
M. Wt: 439.37
InChI Key: HPWMMJKINFPZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core substituted with a chlorine atom at the 6-position, linked to a thiophene-2-carboxamide moiety and a 3-(1H-imidazol-1-yl)propyl chain. The hydrochloride salt enhances its solubility for pharmacological applications. Its synthesis involves coupling reactions under argon using reagents like potassium tert-butoxide (KOtBu) and N-chlorosuccinimide (NCS) in tetrahydrofuran (THF) . High-resolution mass spectrometry (HRMS) confirms its molecular formula (C₁₂H₁₁N₄S), with observed [M+H]+ at 243.0670 .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4OS2.ClH/c19-13-4-5-14-16(11-13)26-18(21-14)23(17(24)15-3-1-10-25-15)8-2-7-22-9-6-20-12-22;/h1,3-6,9-12H,2,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWMMJKINFPZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)N(CCCN2C=CN=C2)C3=NC4=C(S3)C=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. Its structure combines an imidazole moiety with a chlorobenzo[d]thiazole framework, which is significant for its interactions with various biological targets.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₈H₁₈ClN₃OS
Molecular Weight 363.87 g/mol
CAS Number 1215606-32-8
Chemical Structure Chemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various cellular processes. The imidazole ring enhances its binding affinity to biological targets, while the chlorobenzo[d]thiazole component contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives possess antifungal activity against Candida species, which suggests that this compound may also display such effects.

In vitro studies have reported that related compounds have minimum inhibitory concentrations (MIC) ranging from 0.0805 µmol/mL to 0.6454 µmol/mL against resistant strains of Candida albicans and Candida tropicalis .

Anticancer Activity

The compound's structural similarity to known anticancer agents raises the possibility of it exhibiting cytotoxic effects against various cancer cell lines. For example, imidazole-containing compounds have been shown to inhibit farnesyltransferase, an enzyme implicated in cancer cell growth and proliferation .

Table 1 summarizes some relevant findings regarding the anticancer potential of structurally related compounds:

Compound NameIC50 (µM)Target
Imidazole derivative A24Farnesyltransferase
Benzothiazole derivative B160H-Ras transformed cells

Study on Antifungal Activity

A study evaluated the antifungal efficacy of several imidazole derivatives, including those structurally similar to this compound. The results demonstrated that compounds with a three-carbon bridge between the imidazole and aromatic moiety exhibited enhanced anti-Candida activity compared to their counterparts without this linkage .

Study on Anticancer Properties

Another investigation focused on the anticancer properties of benzothiazole derivatives, revealing that certain modifications in their structure could significantly enhance their cytotoxicity against cancer cells. This suggests that variations in substituents on the benzothiazole ring can be crucial for optimizing therapeutic efficacy .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that compounds containing imidazole and benzothiazole moieties exhibit notable antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains and fungi. For instance, derivatives of benzothiazole have demonstrated effectiveness against Gram-positive bacteria, suggesting that N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride may similarly possess antimicrobial capabilities .

2. Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly through mechanisms involving enzyme inhibition and interaction with cancer cell lines. Studies on related compounds have shown promising results against various cancer types, including breast cancer. For example, derivatives of thiazole and imidazole have been evaluated for their cytotoxic effects on human cancer cell lines, indicating a need for further investigation into this compound's efficacy in cancer treatment .

3. Enzyme Inhibition

The unique structural characteristics of this compound may allow it to act as an enzyme inhibitor, which is crucial in developing treatments for neurodegenerative diseases and cancers. Compounds with similar functionalities have been reported to inhibit enzymes linked to Alzheimer's disease and other conditions .

Case Studies

Several case studies highlight the biological significance of compounds related to this compound:

  • Antimicrobial Evaluation : A study examined various thiazole derivatives for their antimicrobial properties against a range of pathogens. The results indicated that specific modifications to the thiazole structure significantly enhanced antibacterial activity, providing insights into how similar modifications could be applied to this compound .
  • Anticancer Screening : Research focused on imidazole-based compounds revealed their potential as anticancer agents through in vitro assays against human cancer cell lines. The findings suggest that structural features similar to those in this compound could be critical for enhancing anticancer efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

a) N-(6-Fluorobenzo[d]thiazol-2-yl) Analog
  • Structure : The chlorine atom at the benzothiazole 6-position is replaced with fluorine.
  • Synthesis : Similar coupling methods are used, but fluorination reagents (e.g., Selectfluor) may replace NCS.
  • Properties : Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability compared to chlorine. This analog is commercially available, indicating its relevance in drug discovery .
  • Pharmacological Impact : Fluorine’s electron-withdrawing effect could modulate binding affinity to target proteins (e.g., kinases or receptors).
b) N-(6-Ethoxybenzo[d]thiazol-2-yl) Analog
  • Structure : A bulkier ethoxy group replaces the chlorine atom.
  • Safety guidelines highlight standard handling precautions (e.g., avoiding ignition sources) .
  • Applications : Ethoxy derivatives are often explored for prolonged half-life in vivo due to slower metabolic degradation.

Core Heterocycle Modifications

a) 1,3,4-Thiadiazole Derivatives
  • Their synthesis involves cyclization with iodine and triethylamine, differing from the benzothiazole-focused routes of the target compound .
  • Activity Comparison : Thiadiazoles exhibit broader antiviral activity, whereas benzothiazole derivatives (like the target compound) may prioritize kinase inhibition or antibacterial effects.

Structural and Functional Data Table

Compound Substituent (Benzothiazole 6-position) Key Properties Pharmacological Relevance
N-(3-(1H-Imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride Chlorine Moderate lipophilicity; HRMS [M+H]+: 243.0670 Potential kinase inhibitor
N-(6-Fluorobenzo[d]thiazol-2-yl) Analog Fluorine Enhanced metabolic stability; commercial availability Drug discovery candidate
N-(6-Ethoxybenzo[d]thiazol-2-yl) Analog Ethoxy High lipophilicity; standard safety protocols (P201, P210) Prolonged half-life applications
1,3,4-Thiadiazole Derivatives N/A Broad-spectrum antiviral/antitumor; cyclization-dependent synthesis Antimicrobial/antitumor agents

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis requires precise control of reaction conditions:

  • Reagents : Thionyl chloride for carboxylic acid activation and coupling agents (e.g., DCC, HOBt) for amide bond formation .
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
  • Temperature : Reactions often proceed at elevated temperatures (e.g., 60–80°C) to accelerate coupling steps .
  • Purification : Column chromatography or recrystallization is essential to achieve >95% purity, verified by HPLC .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR : ¹H and ¹³C NMR identify key functional groups (e.g., imidazole protons at δ 7.5–8.5 ppm, thiophene carbons at ~120–140 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., observed m/z ≈ 485.0 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bending .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for analogs?

  • Comparative Assays : Perform parallel testing of analogs (e.g., 6-chloro vs. 6-ethyl/fluoro substituents) under standardized conditions (e.g., MTT assays for cytotoxicity) .
  • Structural Analysis : Use X-ray crystallography or molecular docking to correlate substituent positioning (e.g., chloro group at C6 of benzothiazole) with target binding affinity .
  • Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies to identify trends in IC₅₀ values or selectivity ratios .

Q. What strategies mitigate instability during in vitro pharmacological studies?

  • pH Buffering : Maintain physiological pH (7.4) to prevent hydrolysis of the carboxamide group .
  • Light Protection : Shield solutions from UV light to avoid degradation of the thiophene moiety .
  • Cryopreservation : Store stock solutions at -80°C in anhydrous DMSO to extend shelf life .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • QSAR Studies : Correlate electronic parameters (e.g., Hammett σ values for substituents) with activity against specific targets (e.g., kinases or GPCRs) .
  • ADMET Prediction : Use tools like SwissADME to optimize logP (target ~2–3) and reduce hepatotoxicity risks .
  • Docking Simulations : Model interactions with ATP-binding pockets (e.g., EGFR tyrosine kinase) to prioritize analogs with enhanced hydrogen bonding .

Methodological Challenges and Solutions

Q. What experimental designs address low yields in multi-step syntheses?

  • Stepwise Optimization : Isolate intermediates (e.g., 6-chlorobenzo[d]thiazol-2-amine) and optimize coupling efficiency via kinetic studies .
  • Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura couplings or CuI for Ullmann reactions to improve aryl-amide formation .
  • DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between temperature, solvent, and stoichiometry .

Q. How should researchers validate target engagement in cellular assays?

  • Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify displacement in live-cell imaging .
  • Knockdown Controls : Combine siRNA silencing of putative targets (e.g., HSP90) with dose-response studies to confirm mechanism .
  • Thermal Shift Assays : Monitor protein melting shifts via differential scanning fluorimetry to identify direct binding .

Comparative Analysis of Structural Analogs

Analog Substituent Key Activity Reference
6-ChloroCl at C6 (benzothiazole)Enhanced kinase inhibition (IC₅₀ = 0.8 µM)
6-EthylCH₂CH₃ at C6Reduced cytotoxicity (IC₅₀ > 10 µM)
6-FluoroF at C6Improved solubility (logP = 2.1)

Data Contradiction Resolution Framework

  • Step 1 : Replicate conflicting studies using identical protocols (e.g., cell lines, serum concentrations).
  • Step 2 : Validate compound purity via LC-MS and elemental analysis .
  • Step 3 : Cross-reference with structural analogs to isolate substituent-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.